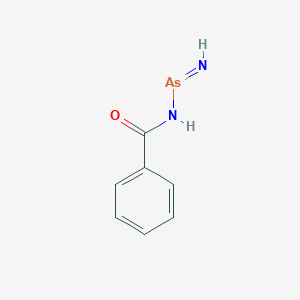
N-iminoarsanylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-iminoarsanylbenzamide is an organoarsenic compound that has garnered interest due to its unique chemical properties and potential applications in various fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-iminoarsanylbenzamide typically involves the reaction of arsenic trichloride with benzamide in the presence of a base. The reaction conditions often require an inert atmosphere to prevent oxidation and hydrolysis of the arsenic compounds. The general synthetic route can be summarized as follows:
Starting Materials: Arsenic trichloride (AsCl₃) and benzamide (C₆H₅CONH₂).
Reaction: The reaction is carried out in an aprotic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the toxicity and handling challenges associated with arsenic compounds. scaling up the reaction would involve similar principles, with additional safety measures and equipment to handle larger quantities of reagents and products.
化学反应分析
Types of Reactions
N-iminoarsanylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The arsenic atom in this compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imino group can participate in nucleophilic substitution reactions, where nucleophiles replace the imino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Reduced arsenic species and amines.
Substitution: Substituted benzamides with various functional groups.
科学研究应用
N-iminoarsanylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
作用机制
The mechanism of action of N-iminoarsanylbenzamide involves its interaction with molecular targets, primarily through the arsenic atom. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to other arsenic-based compounds, which are known to interfere with cellular metabolism and induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Arsenic Trioxide (As₂O₃): Used in the treatment of acute promyelocytic leukemia.
Melarsoprol: An arsenic-based drug used to treat trypanosomiasis (sleeping sickness).
Roxarsone: An organoarsenic compound used as a feed additive in poultry.
Uniqueness
N-iminoarsanylbenzamide is unique due to its specific structure, which combines the properties of an imino group and a benzamide moiety with an arsenic atom
属性
分子式 |
C7H7AsN2O |
|---|---|
分子量 |
210.06 g/mol |
IUPAC 名称 |
N-iminoarsanylbenzamide |
InChI |
InChI=1S/C7H7AsN2O/c9-8-10-7(11)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) |
InChI 键 |
MOJQIGXUUQXYAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)N[As]=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



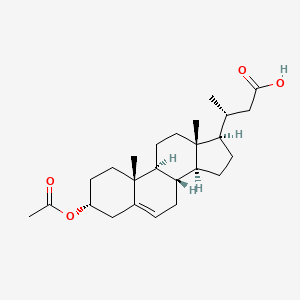

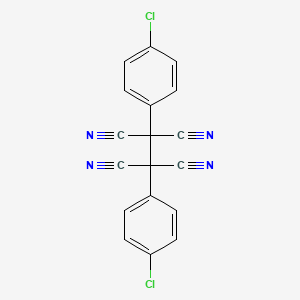
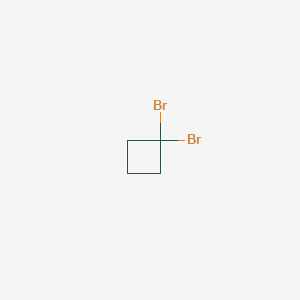
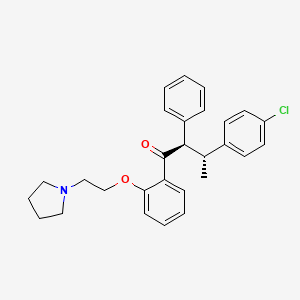
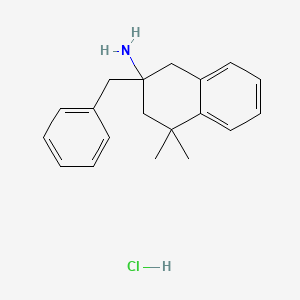
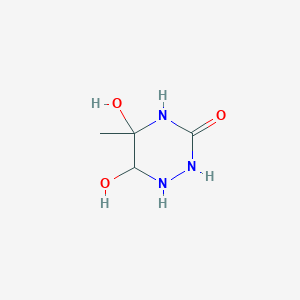
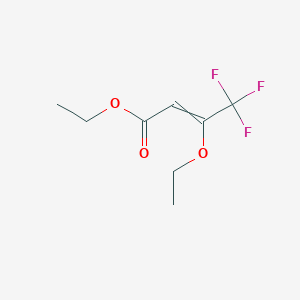

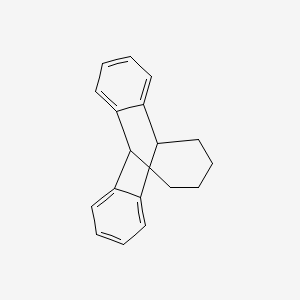
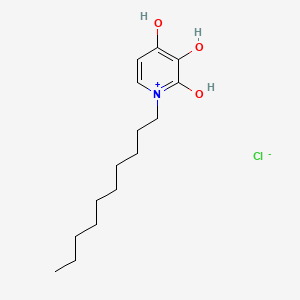
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14685865.png)

